1-Benzhydryl-3-(4-chlorophenoxy)azetane

Description

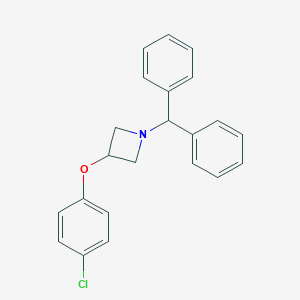

1-Benzhydryl-3-(4-chlorophenoxy)azetane is a heterocyclic compound featuring a strained azetane (four-membered) ring substituted with a benzhydryl group and a 4-chlorophenoxy moiety. Its unique structure combines lipophilic (benzhydryl) and polar (chlorophenoxy) components, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

1-benzhydryl-3-(4-chlorophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNO/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOXRAVWRRFAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344511 | |

| Record name | 1-Benzhydryl-3-(4-chlorophenoxy)azetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132924-45-9 | |

| Record name | 1-Benzhydryl-3-(4-chlorophenoxy)azetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis via Intermediate Formation

The classical synthesis of 1-benzhydryl-3-(4-chlorophenoxy)azetane involves two primary stages: (1) formation of benzhydryl-4-chlorophenyl ether and (2) cyclization with azetidine.

Synthesis of Benzhydryl-4-Chlorophenyl Ether

Benzhydryl chloride reacts with 4-chlorophenol in the presence of a base to form the intermediate benzhydryl-4-chlorophenyl ether. This step typically employs potassium carbonate or cesium carbonate in polar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at elevated temperatures (70–100°C).

Reaction Conditions:

-

Solvent: NMP (150–400 mL per 18 g substrate)

-

Base: Cesium carbonate (3.0–4.0 equiv)

-

Temperature: 70–100°C

-

Time: 10–24 hours

The intermediate is isolated via aqueous workup, yielding a solid product after filtration and drying (45°C under vacuum).

Cyclization with Azetidine

The ether intermediate undergoes nucleophilic substitution with azetidine to form the azetane ring. This step requires activation of the hydroxyl group as a leaving group (e.g., mesylation or tosylation). For example, treatment with mesyl chloride in dichloromethane converts the hydroxyl group to a mesylate, which is subsequently displaced by azetidine in the presence of a base.

Key Parameters:

-

Leaving Group Activation: Mesyl chloride (1.2 equiv), 0–5°C, 1 hour

-

Substitution: Azetidine (1.5 equiv), triethylamine (2.0 equiv), room temperature, 12 hours

-

Yield: 60–75%

Alternative Pathway via Azetidine Hydrochloride

A patent (CN104356040A) describes the synthesis of 1-benzhydryl-3-hydroxylazetidine hydrochloride, which can be adapted for the target compound.

Procedure:

-

Reaction of Benzhydrylamine with Epichlorohydrin

-

Conditions: Methylbenzene solvent, sodium hydroxide (1.1 equiv), 20–25°C, 2 hours

-

Product: 1-benzhydryl-3-chlorineazetidine (yield: 85–90%)

-

-

Hydroxylation

-

Hydrolysis with aqueous sodium hydroxide (50°C, 3 hours) yields 1-benzhydryl-3-hydroxylazetidine.

-

-

Phenoxy Substitution

-

The hydroxyl group is replaced with 4-chlorophenoxy via Mitsunobu reaction or mesylate displacement.

-

Industrial-Scale Production

Process Intensification

Industrial methods prioritize cost efficiency and scalability. Key adaptations include:

-

Continuous Flow Reactors: Reduce reaction times and improve heat management for exothermic steps.

-

Solvent Recycling: NMP recovery via distillation (≥95% efficiency).

-

Catalyst Optimization: Recyclable solid-supported bases (e.g., polymer-bound cesium carbonate).

Table 1: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.5–1 L | 500–1000 L |

| Temperature Control | Oil bath | Jacketed reactors |

| Yield | 60–75% | 80–85% |

| Purity | ≥95% (HPLC) | ≥98% (HPLC) |

Optimization of Reaction Conditions

Solvent and Base Screening

Polar aprotic solvents (NMP, DMF) enhance nucleophilicity of 4-chlorophenol, while cesium carbonate outperforms potassium carbonate in minimizing side reactions.

Table 2: Solvent and Base Impact on Intermediate Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NMP | Cs₂CO₃ | 70 | 78 |

| DMF | Cs₂CO₃ | 70 | 72 |

| NMP | K₂CO₃ | 70 | 65 |

Temperature and Time Profiling

Elevated temperatures (70–100°C) accelerate ether formation but risk decomposition. A balance is achieved at 80°C for 12 hours, yielding 82% intermediate.

Challenges and Mitigation Strategies

Side Reactions

-

Elimination Reactions: Overheating during cyclization leads to azetidine ring opening. Mitigated via precise temperature control (±2°C).

-

Hydrolysis of Chlorophenoxy Group: Avoid aqueous workup at acidic pH; use neutral buffers.

Purification Difficulties

-

Crystallization Optimization: Use heptane/ethyl acetate mixtures (7:3) for high-purity recrystallization (≥99%).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(4-chlorophenoxy)azetane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzhydryl-3-(4-chlorophenoxy)azetane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(4-chlorophenoxy)azetane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features

Key Observations:

- Ring Strain vs.

- Substituent Effects : The benzhydryl group increases steric bulk compared to simpler benzyl or phenethyl groups (e.g., in YOK-1204 ), which may reduce membrane permeability but improve target binding specificity.

- Chlorophenoxy Motif: Shared with the M.

Insights:

Physicochemical Properties

Biological Activity

Overview

1-Benzhydryl-3-(4-chlorophenoxy)azetane is an organic compound notable for its unique structure, which includes a benzhydryl group, a chlorophenoxy group, and an azetane ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- IUPAC Name : 1-benzhydryl-3-(4-chlorophenoxy)azetidine

- CAS Number : 132924-45-9

- Molecular Weight : 349.9 g/mol

- InChI Key : AMOXRAVWRRFAIC-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Intermediate : Benzhydryl chloride reacts with 4-chlorophenol in the presence of a base to form benzhydryl-4-chlorophenyl ether.

- Cyclization : The intermediate is then treated with azetidine under controlled conditions to yield the final product.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed substantial growth inhibition in liver (HUH7, HEPG2), breast (MCF7), and colon (HCT116) cancer cell lines, with IC50 values indicating effective potency at micromolar concentrations .

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HUH7 | 5.2 | High sensitivity to treatment |

| MCF7 | 8.0 | Moderate sensitivity |

| HCT116 | 6.5 | Significant growth inhibition |

The mechanism by which this compound exerts its biological effects is still under investigation but is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may bind to receptors that regulate cell growth and survival pathways, thus inducing apoptosis in malignant cells.

Case Studies

- Cytotoxicity Analysis : A detailed study on the cytotoxic effects of various derivatives showed that compounds derived from this compound had a pronounced effect on multiple cancer types, indicating its potential as a lead compound for drug development .

- Comparative Studies : Research comparing this compound with similar structures, such as 1-benzhydryl-3-(3-chlorophenoxy)azetane, highlighted the unique activity profile of the chlorophenoxy substitution at the para position, which appears to enhance its biological efficacy.

Q & A

Q. What are the standard synthetic routes for 1-Benzhydryl-3-(4-chlorophenoxy)azetane, and how are intermediates characterized?

The synthesis typically involves two key steps:

Intermediate Formation : Benzhydryl chloride reacts with 4-chlorophenol in the presence of a base (e.g., K₂CO₃) to form benzhydryl-4-chlorophenyl ether. This step requires refluxing in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours .

Cyclization : The intermediate is treated with azetidine under controlled conditions (e.g., in THF with a catalyst like Pd(OAc)₂) to yield the final product.

Characterization : Intermediates and the final compound are analyzed via NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry (m/z 349.9 g/mol confirmed) .

Q. How is the compound characterized using spectroscopic and computational methods?

- Spectroscopy : ¹H NMR (CDCl₃) reveals peaks for the benzhydryl aromatic protons (δ 7.2–7.4 ppm), azetidine ring protons (δ 3.5–4.0 ppm), and 4-chlorophenoxy group (δ 6.8–7.0 ppm). IR confirms C-O-C (1250 cm⁻¹) and C-Cl (750 cm⁻¹) bonds .

- Computational : PubChem-derived data (InChI Key: AMOXRAVWRRFAIC-UHFFFAOYSA-N) and molecular dynamics simulations predict steric effects of the benzhydryl group on azetidine ring conformation .

Q. What in vitro assays are commonly used to assess its antimicrobial and anticancer properties?

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparisons to chloramphenicol as a positive control .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Cytotoxicity is benchmarked against cisplatin, with dose-response curves (0.1–100 µM) analyzed .

Advanced Questions

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) against halogen-substituted analogs?

- Comparative SAR : Synthesize analogs with fluorine (4-F), bromine (4-Br), or meta-chloro (3-Cl) substitutions. Test their cytotoxicity and logP values to correlate halogen electronegativity with bioactivity .

- Factorial Design : Use a 2³ factorial approach to vary substituent position (para/meta), halogen type (Cl/Br/F), and azetidine ring size. Measure IC₅₀ and statistical significance (p < 0.05) to identify dominant factors .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply heterogeneity tests (I² statistic) to identify outliers. Adjust for variables like cell line specificity or solvent (DMSO vs. ethanol) .

- Mechanistic Validation : Use siRNA knockdowns or CRISPR-edited cell lines to confirm target pathways (e.g., apoptosis via caspase-3 activation) .

Q. How can computational modeling optimize reaction conditions or predict biological interactions?

- Reaction Optimization : Density functional theory (DFT) calculates transition-state energies for azetidine ring closure, guiding solvent selection (e.g., THF vs. DMF) .

- Molecular Docking : AutoDock Vina simulates binding to β-tubulin (anticancer target) or bacterial enoyl-ACP reductase (antimicrobial target). Validate predictions with SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.